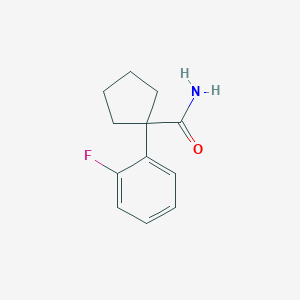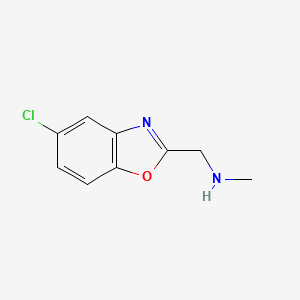
Ethyl 4-(3-chlorophenoxy)butanoate
説明
Ethyl 4-(3-chlorophenoxy)butanoate, otherwise known as 3-chloro-4-hydroxybenzoic acid ethyl ester, is a synthetic organic compound that is used in scientific research and experiments. It is a colorless solid that is soluble in organic solvents, and has a molecular weight of 246.65 g/mol. This compound is a member of the phenoxy acid family, and is used in a variety of experiments due to its unique properties.
科学的研究の応用
Insect Growth Regulation
- Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a related compound to Ethyl 4-(3-chlorophenoxy)butanoate, has been synthesized and studied for its potential as an insect growth regulator. This research demonstrates its use in controlling the population of Galleria mellonella (wax moth) by acting as a juvenile hormone mimic, potentially offering an environmentally friendly pest control solution (Devi & Awasthi, 2022).
Material Science and Copolymer Synthesis
- This compound derivatives have been utilized in the creation of novel copolymers. A study demonstrated the synthesis of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which were then copolymerized with styrene, revealing potential applications in material science and polymer chemistry (Kharas et al., 2016).
Synthesis of Chiral Synthons
- The compound has been used in the synthesis of optically active ethyl 4-chloro-3-X-butanoate derivatives, employing various biocatalytic approaches. This highlights its significance in creating chiral synthons for use in pharmaceutical and chemical synthesis (Aragozzini et al., 1992).
Medicinal Chemistry and Drug Development
- Ethyl (S)-4-chloro-3-hydroxy butanoate, a closely related compound, is a building block for hypercholesterolemia drugs. Research into microbial reductases for the synthesis of this compound highlights its application in developing cholesterol-lowering medications (Jung et al., 2010).
Environmental Science and Herbicide Analysis
- This compound and its derivatives have been studied in the context of environmental science, particularly in the detection of chlorophenoxy acid herbicides in ground water. This research is crucial for monitoring and controlling environmental pollution (Butz & Stan, 1993).
Safety and Hazards
While specific safety data for “Ethyl 4-(3-chlorophenoxy)butanoate” is not available, it’s important to handle all chemicals with care. For example, a related compound, Ethyl 4-chlorobutyrate, is considered hazardous and is classified as a flammable liquid, and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
Ethyl 4-(3-chlorophenoxy)butanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases, which are involved in redox reactions. The compound’s ester group can undergo hydrolysis, leading to the formation of butanoic acid and 3-chlorophenol, both of which can further participate in metabolic pathways. Additionally, this compound can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression. The compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, this compound has been found to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain esterases, leading to an accumulation of ester substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound can degrade into its constituent components, which may have different biochemical properties. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce butanoic acid and 3-chlorophenol, which can enter various biochemical pathways. The compound can also influence the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of key metabolites. Additionally, this compound can affect metabolic flux by altering the rate of specific biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Additionally, post-translational modifications such as phosphorylation can affect the compound’s activity and interactions with other biomolecules .
特性
IUPAC Name |
ethyl 4-(3-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJBGLIWSMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190931 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37483-53-7 | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037483537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(3-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

